molecular formula C24H21N3O3S2 B11655815 N-(2-((2-cyanoethyl)thio)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

N-(2-((2-cyanoethyl)thio)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B11655815
M. Wt: 463.6 g/mol
InChI Key: SCDRHIDTBGQAGK-UHFFFAOYSA-N
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Description

N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a combination of indole and benzamide structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the sulfonyl group and the cyanoethyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and benzamide derivatives that share structural features with N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZAMIDE.

Uniqueness

What sets N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H21N3O3S2

Molecular Weight

463.6 g/mol

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide

InChI

InChI=1S/C24H21N3O3S2/c25-15-5-17-31-23-9-4-2-7-21(23)26-24(28)19-10-12-20(13-11-19)32(29,30)27-16-14-18-6-1-3-8-22(18)27/h1-4,6-13H,5,14,16-17H2,(H,26,28)

InChI Key

SCDRHIDTBGQAGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4SCCC#N

Origin of Product

United States

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